Lipophilicity Advantage of the m-Tolyloxy Propyl Chain for Membrane Permeability
While experimental LogP data for the target compound is not available in the accessed literature, strong class-level inference from a closely related analog demonstrates the significant impact of the tolyloxypropyl substituent on lipophilicity. The ortho-isomer, 1-(3-(o-tolyloxy)propyl)indoline-2,3-dione (CAS: 797780-74-6), has a calculated LogP of 3.3 [1]. This is a substantial increase from the parent isatin core, which has a LogP of approximately 1.57 . The meta-substituted target compound is expected to have a similar LogP profile. This enhanced lipophilicity suggests improved passive membrane permeability, a critical property for intracellular target engagement.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.3 (inferred from close analog) |
| Comparator Or Baseline | Parent Isatin: cLogP ~1.57 |
| Quantified Difference | Approximately +1.73 log units |
| Conditions | Computational prediction models |
Why This Matters
This property differentiates the compound from simpler, more polar isatin derivatives, making it a superior starting point for projects targeting intracellular or CNS-penetrant small molecules.
- [1] Molaid. (n.d.). 1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione. Retrieved April 19, 2026. View Source
